molecular formula C21H18N2O2 B3840210 N'-[2-(benzyloxy)benzylidene]benzohydrazide

N'-[2-(benzyloxy)benzylidene]benzohydrazide

Cat. No.: B3840210
M. Wt: 330.4 g/mol
InChI Key: GHTMJAGUKALNPR-PXLXIMEGSA-N
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Description

N’-[2-(benzyloxy)benzylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is a type of Schiff base, which is formed by the condensation of an aldehyde or ketone with a primary amine. This compound is characterized by the presence of a benzyloxy group attached to the benzylidene moiety, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-21(18-11-5-2-6-12-18)23-22-15-19-13-7-8-14-20(19)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,23,24)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTMJAGUKALNPR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[2-(benzyloxy)benzylidene]benzohydrazide can be synthesized through a condensation reaction between 2-(benzyloxy)benzaldehyde and benzohydrazide. The reaction typically involves mixing equimolar amounts of the aldehyde and hydrazide in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration, washed, and recrystallized from a suitable solvent to obtain pure N’-[2-(benzyloxy)benzylidene]benzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-[2-(benzyloxy)benzylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(benzyloxy)benzylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, while reduction can regenerate the original aldehyde and amine components .

Scientific Research Applications

N’-[2-(benzyloxy)benzylidene]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(benzyloxy)benzylidene]benzohydrazide involves its interaction with specific molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The benzyloxy group may also contribute to its reactivity and ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(benzyloxy)benzylidene]-2-hydroxybenzohydrazide
  • N’-[2-(benzyloxy)benzylidene]-4-chlorobenzohydrazide
  • N’-[2-(benzyloxy)benzylidene]-3-methoxybenzohydrazide

Uniqueness

N’-[2-(benzyloxy)benzylidene]benzohydrazide is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-(benzyloxy)benzylidene]benzohydrazide
Reactant of Route 2
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